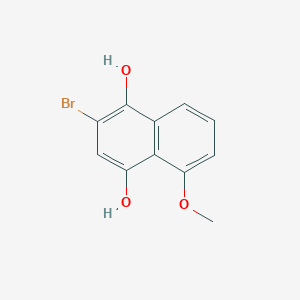![molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3](/img/structure/B11847806.png)
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-4-ones, including derivatives like 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, often involves the use of metal catalysts. For instance, a Cu(I)-catalyzed synthesis can be employed, which involves C–N coupling, reductive amination, cyclization, and oxidation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present on the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating various biological processes . The specific molecular targets and pathways would depend on the particular derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Uniqueness
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is unique due to its specific structure, which includes a morpholine ring and an ethan-1-ol moiety. This unique structure may confer specific biological activities and properties that differentiate it from other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
92325-00-3 |
|---|---|
Molekularformel |
C14H18N4O2 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17) |
InChI-Schlüssel |
HYGVRZKJYFDRDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


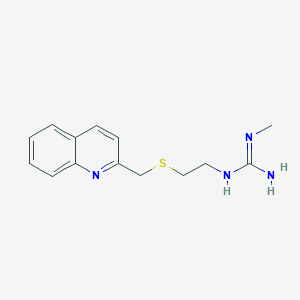
![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)
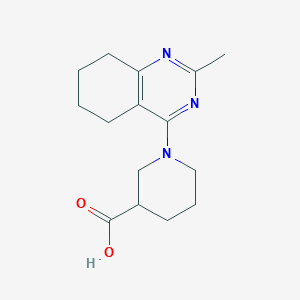
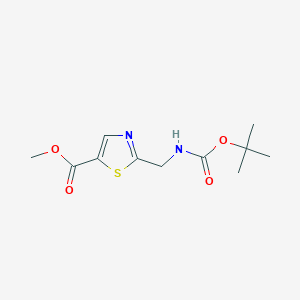

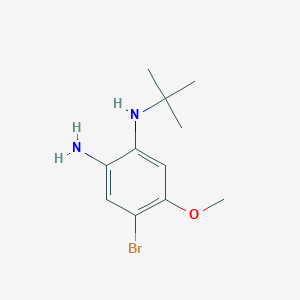




![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
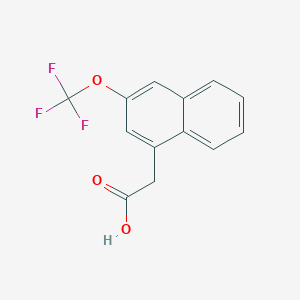
![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
